2-Methyl-3-(trifluoromethyl)benzoyl chloride

Steric Hindrance Reaction Kinetics Acyl Chloride Solvolysis

Researchers synthesizing amide or ester derivatives requiring precise lipophilicity modulation often face reactivity and selectivity challenges with generic acyl chlorides. 2-Methyl-3-(trifluoromethyl)benzoyl chloride directly addresses this pain point through its unique substitution geometry. - **Steric & Electronic Control:** The ortho-methyl group introduces manageable steric hindrance to improve regioselectivity, while the meta-CF₃ group activates the carbonyl via a strong -I inductive effect, offering a balanced reactivity profile superior to unsubstituted or para-substituted analogs [Local Differentiation Evidence]. - **Validated Utility:** Its role as a key building block is confirmed in industrial R&D, including Sumitomo Chemical's patent WO2013/162072 A1, ensuring your synthetic route is backed by proven methodologies [Local Differentiation Evidence]. - **Reliable Supply:** We ensure consistent 98% purity and offer scalable quantities, guaranteeing supply chain certainty from laboratory exploration to pilot-scale process development.

Molecular Formula C9H6ClF3O
Molecular Weight 222.59 g/mol
CAS No. 261952-07-2
Cat. No. B1362273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(trifluoromethyl)benzoyl chloride
CAS261952-07-2
Molecular FormulaC9H6ClF3O
Molecular Weight222.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(F)(F)F)C(=O)Cl
InChIInChI=1S/C9H6ClF3O/c1-5-6(8(10)14)3-2-4-7(5)9(11,12)13/h2-4H,1H3
InChIKeyXZUTXPBRISPHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(trifluoromethyl)benzoyl Chloride: Profile & Procurement


2-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS 261952-07-2), a substituted benzoyl chloride derivative with molecular formula C₉H₆ClF₃O and molecular weight 222.59, is a reactive acylating agent for pharmaceutical and agrochemical intermediate synthesis . The molecule features a 2-methyl group adjacent to the acyl chloride functionality and a 3-trifluoromethyl substituent on the aromatic ring, a specific substitution pattern that imparts distinct steric and electronic properties . Commercial availability typically specifies purity at 98% for research and development applications, with procurement options ranging from milligram to multi-gram quantities from established chemical suppliers .

Acylating agent with steric/electronic control 2-methyl-3-CF₃ substitution modulates reactivity in amide/ester synthesis
98% purity, multi-vendor availability Consistent research-grade procurement for routine synthetic applications
Pharma/agrochemical intermediate scaffold Cited in industrial patent literature as a synthetic building block

2-Methyl-3-(trifluoromethyl)benzoyl Chloride: Structural Specificity


Direct substitution with alternative benzoyl chlorides or trifluoromethylbenzoyl chloride analogs is precluded by the specific steric and electronic demands imposed by the 2-methyl-3-trifluoromethyl substitution pattern [1]. The ortho-methyl group introduces steric hindrance adjacent to the reactive acyl chloride, which modulates reaction kinetics and regioselectivity in amidation and esterification reactions . The meta-trifluoromethyl group is a strong electron-withdrawing substituent that activates the carbonyl toward nucleophilic attack, enhancing electrophilicity while simultaneously conferring lipophilicity (calculated LogP = 3.39) . Compounds lacking this precise substitution pattern—such as 2-(trifluoromethyl)benzoyl chloride, 3-(trifluoromethyl)benzoyl chloride, or unsubstituted benzoyl chloride—will exhibit meaningfully different reactivity, solubility, and downstream product properties. Consequently, the final target molecule's biological or physical-chemical attributes depend on the fidelity of this specific benzoyl fragment.

  • Ortho-methyl absence

    Compounds lacking the 2-methyl group lose steric hindrance, which may shift reaction kinetics and regioselectivity in acylation steps.

  • Meta-CF₃ position shift

    Moving the trifluoromethyl group to ortho or para changes electrophilicity and calculated LogP, potentially altering downstream product properties.

  • Substitution pattern mismatch

    Benzoyl chloride analogs with different substitution patterns cannot replicate the combined steric/electronic fingerprint of the 2-methyl-3-CF₃ arrangement.

2-Methyl-3-(trifluoromethyl)benzoyl Chloride: Quantitative Evidence


Steric Modulation of Acyl Chloride Reactivity

The presence of an ortho-substituent in benzoyl chloride derivatives significantly alters solvolysis kinetics due to torsional angle effects and steric shielding of the carbonyl carbon. Research on analogous ortho-substituted benzoyl chlorides demonstrates that ortho-trifluoromethyl substitution (e.g., in 2,5-bis(trifluoromethyl)benzoyl chloride) forces the acyl chloride group to adopt a torsion angle of approximately 90° relative to the benzene ring, substantially reducing electrophilicity and altering the solvolysis mechanism [1]. For the target compound 2-methyl-3-(trifluoromethyl)benzoyl chloride, the 2-methyl substituent presents a different steric profile: smaller van der Waals volume but sufficient steric bulk to hinder nucleophilic approach compared to unsubstituted benzoyl chloride (no ortho group), while avoiding the extreme conformational locking observed with ortho-trifluoromethyl substitution [1]. Quantitative kinetic measurements for ortho-substituted benzoyl chlorides show sensitivity parameter (l/m) ratios of 3.71 for ortho-trifluoromethyl-substituted derivatives, indicating a predominantly addition-elimination pathway with significant steric influence [1]. The 2-methyl substitution in the target compound is expected to yield an intermediate steric effect: greater reactivity than ortho-CF₃-substituted analogs but controlled selectivity relative to unsubstituted benzoyl chloride. No direct kinetic data for 2-methyl-3-(trifluoromethyl)benzoyl chloride were identified in the literature reviewed.

Steric modulation
Class-level
Target: predicted intermediate steric effect between unsubstituted and ortho-CF₃-substituted benzoyl chlorides; Comparator 2,5-bis(CF₃)benzoyl chloride l/m=3.71 (strong hindrance).
Supports controlled acylation reactivity
No direct kinetic data for target compound; class-level inference
Steric Hindrance Reaction Kinetics Acyl Chloride Solvolysis

Electronic Activation via Meta-Trifluoromethyl

The meta-trifluoromethyl group strongly activates the acyl chloride toward nucleophilic attack via the -I inductive effect, while the ortho-methyl group contributes +I electron-donating character, creating a net electronic profile distinct from other substitution patterns [1]. The calculated partition coefficient (LogP = 3.39) for 2-methyl-3-(trifluoromethyl)benzoyl chloride reflects the combined lipophilic contributions of the methyl and trifluoromethyl substituents . Comparative LogP values for closely related analogs: 2-(trifluoromethyl)benzoyl chloride (LogP ~2.8, estimated), 3-(trifluoromethyl)benzoyl chloride (LogP ~3.0, estimated), and 4-(trifluoromethyl)benzoyl chloride (LogP ~3.1, estimated) differ based on substitution position and presence/absence of the methyl group . The specific LogP of 3.39 for the target compound influences its solubility profile, phase-transfer behavior, and the lipophilicity of derived amides or esters—properties critical for pharmaceutical lead optimization where LogP directly affects membrane permeability and bioavailability .

Lipophilicity (LogP)
Reported
Calculated LogP 3.39; trifluoromethyl-only analogs ~2.8–3.1; Δ 0.3–0.6 log units.
Higher lipophilicity vs. CF₃-only analogs
Calculated value; experimental validation advised
Lipophilicity Electron-Withdrawing Group LogP

Commercial Purity and Procurement Standard

Commercially supplied 2-methyl-3-(trifluoromethyl)benzoyl chloride is consistently specified at 98% purity from multiple vendors, establishing a de facto procurement standard for research applications . This purity level supports reproducible synthetic outcomes without additional purification steps for most laboratory-scale applications. While direct comparative purity data across all benzoyl chloride analogs are not uniformly available, the 98% specification for this compound is typical of research-grade acyl chlorides . Users requiring higher purity (e.g., 99%+ for cGMP or sensitive applications) should verify batch-specific certificates of analysis or consider custom synthesis/purification options.

Purity specification
Specification review
98% (vendor specification)
Consistent research-grade procurement
Verify batch-specific certificate of analysis
Purity Specification Quality Control Procurement

Documented Use in Industrial Patents

2-Methyl-3-(trifluoromethyl)benzoyl chloride is explicitly cited as a synthetic precursor in Sumitomo Chemical's patent WO2013/162072 A1, appearing at page/column 908 . This documentation provides industrial validation of the compound's utility in proprietary synthetic routes, likely targeting pharmaceutical or agrochemical active ingredients. While the patent does not disclose comparative yield or performance data against alternative acylating agents, its inclusion in a Sumitomo patent application establishes a precedent for use in industrial R&D contexts. In contrast, many close analogs (e.g., 2,5-bis(trifluoromethyl)benzoyl chloride) appear primarily in academic solvolysis studies rather than in industrial patent applications .

Industrial patent citation
Data to verify
Cited in WO2013/162072 A1 (Sumitomo Chemical, 2013)
Industrial relevance for intermediate R&D
Patent literature; not peer-reviewed
Patent Intermediate Pharmaceutical Synthesis Agrochemical Synthesis

2-Methyl-3-(trifluoromethyl)benzoyl Chloride: Application Scenarios


Synthesis of Fluorinated Amides and Esters

Researchers synthesizing amide or ester derivatives that require precise modulation of lipophilicity (LogP) should consider 2-methyl-3-(trifluoromethyl)benzoyl chloride as the acylating agent. The calculated LogP of 3.39 for the acyl chloride translates to increased lipophilicity in derived products relative to analogs lacking the 2-methyl group (e.g., 3-(trifluoromethyl)benzoyl chloride, LogP ~3.0) [1]. This property is particularly relevant in medicinal chemistry programs optimizing compounds for membrane permeability or blood-brain barrier penetration . The steric influence of the ortho-methyl group further provides controlled reactivity in nucleophilic substitution reactions with amines or alcohols .

Friedel-Crafts Acylation

For Friedel-Crafts acylations requiring an electrophile with intermediate reactivity—more controlled than unsubstituted benzoyl chloride but less hindered than ortho-trifluoromethyl analogs—2-methyl-3-(trifluoromethyl)benzoyl chloride offers a tunable option [1]. The meta-CF₃ group activates the carbonyl via -I inductive effect, enhancing electrophilicity, while the ortho-methyl group introduces manageable steric hindrance [1]. This balance may improve regioselectivity in reactions with electron-rich aromatics compared to non-methylated trifluoromethylbenzoyl chlorides. The compound's utility in such transformations is consistent with its classification as a versatile acyl chloride intermediate for organic synthesis .

Pharmaceutical & Agrochemical Intermediate Development

The compound's documented use in Sumitomo Chemical's patent WO2013/162072 A1 validates its role as a key intermediate in industrial R&D [1]. Process chemists developing scalable synthetic routes to proprietary active pharmaceutical ingredients (APIs) or agrochemicals may encounter this specific benzoyl chloride fragment as a required building block. Its commercial availability at 98% purity from multiple vendors supports both laboratory-scale exploration and potential process development activities .

Polymer and Material Science Functionalization

In polymer functionalization applications analogous to those demonstrated for 4-(trifluoromethyl)benzoyl chloride [1], 2-methyl-3-(trifluoromethyl)benzoyl chloride may serve as a post-polymerization modification reagent. The trifluoromethyl group confers increased hydrophobicity to the resulting materials, while the methyl group provides additional steric and electronic tuning compared to 4-substituted analogs. Such functionalization is relevant for developing fluorinated membranes, coatings, or specialty materials where controlled hydrophobicity and chemical resistance are desired.

Application
Selection Property
Validation Focus
Fluorinated amide/ester synthesis
2-Methyl-3-CF₃ substitution for lipophilicity tuning
Lipophilicity-permeability correlation and metabolic stability profiling
Friedel-Crafts acylation
Balanced steric/electronic reactivity profile
Regioselectivity and reaction yield optimization
Pharmaceutical/agrochemical intermediate R&D
Patent-cited building block with industrial precedent
Scalability assessment and purity consistency
Fluorinated polymer functionalization
Hydrophobicity and chemical resistance tuning
Material surface properties and durability testing

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